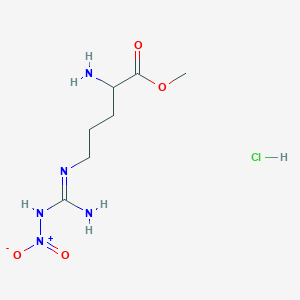

H-D-Arg(NO2)-OMe HCl

Vue d'ensemble

Description

Le chlorhydrate de N(G)-nitro-D-arginine méthylester (D-NAME) est un composé connu pour son rôle d’inhibiteur de la synthase d’oxyde nitrique. Il s’agit de l’énantiomère moins actif du N(G)-nitro-L-arginine méthylester (L-NAME). Initialement, le D-NAME était considéré comme inactif et était souvent utilisé comme témoin négatif pour le L-NAME. Des études ultérieures ont révélé que le D-NAME peut avoir des effets similaires mais moins prononcés que le L-NAME, en particulier dans le système cardiovasculaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du chlorhydrate de D-NAME implique la nitration du D-arginine méthylester. La réaction nécessite généralement l’utilisation d’acide nitrique et d’un solvant approprié. Le processus de nitration introduit un groupe nitro dans la partie guanidine du dérivé d’arginine, ce qui conduit à la formation de D-NAME. Le produit est ensuite converti en sa forme de sel de chlorhydrate par réaction avec de l’acide chlorhydrique .

Méthodes de production industrielle

La production industrielle du chlorhydrate de D-NAME suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est souvent soumis à des mesures rigoureuses de contrôle de la qualité pour répondre aux normes de qualité de la recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de D-NAME subit principalement des réactions de substitution en raison de la présence du groupe nitro. Il peut également participer à des réactions d’hydrolyse en conditions acides ou basiques .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF).

Réactions d’hydrolyse: Une hydrolyse acide ou basique peut être réalisée en utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium, respectivement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs spécifiques utilisés. Par exemple, une substitution avec une amine peut produire un dérivé de nitroguanidine, tandis que l’hydrolyse peut conduire à la formation de D-arginine et d’acide nitrique .

Applications De Recherche Scientifique

Le chlorhydrate de D-NAME est largement utilisé dans la recherche scientifique en raison de son rôle d’inhibiteur de la synthase d’oxyde nitrique. Voici quelques-unes de ses applications :

Recherche cardiovasculaire: Étudier les effets de l’inhibition de l’oxyde nitrique sur la pression artérielle et la fonction vasculaire.

Neurosciences: Enquêter sur le rôle de l’oxyde nitrique dans la signalisation neuronale et la neuroprotection.

Pharmacologie: Évaluer les effets thérapeutiques potentiels des inhibiteurs de la synthase d’oxyde nitrique dans divers modèles de maladies.

Biochimie: Comprendre les voies biochimiques impliquant l’oxyde nitrique et son impact sur les fonctions cellulaires.

Mécanisme D'action

Le chlorhydrate de D-NAME exerce ses effets en inhibant la synthase d’oxyde nitrique, une enzyme responsable de la production d’oxyde nitrique à partir de L-arginine. En inhibant cette enzyme, le D-NAME réduit les niveaux d’oxyde nitrique, une molécule de signalisation clé impliquée dans divers processus physiologiques. L’inhibition de la synthase d’oxyde nitrique affecte les cibles moléculaires et les voies liées à la vasodilatation, à la neurotransmission et à la réponse immunitaire .

Comparaison Avec Des Composés Similaires

Composés similaires

N(G)-Nitro-L-arginine méthylester (L-NAME): L’énantiomère le plus actif du D-NAME, largement utilisé comme inhibiteur de la synthase d’oxyde nitrique.

N(G)-Nitro-L-arginine (L-NNA): Un autre inhibiteur de la synthase d’oxyde nitrique avec des applications similaires.

Aminoguanidine: Un inhibiteur de la synthase d’oxyde nitrique inductible avec des propriétés pharmacologiques distinctes.

Unicité du D-NAME

Le D-NAME est unique en raison de sa faible activité par rapport au L-NAME, ce qui en fait un contrôle utile dans les expériences impliquant l’inhibition de la synthase d’oxyde nitrique. Son profil pharmacocinétique distinct permet aux chercheurs d’étudier les effets différentiels de l’inhibition de l’oxyde nitrique dans divers systèmes biologiques .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

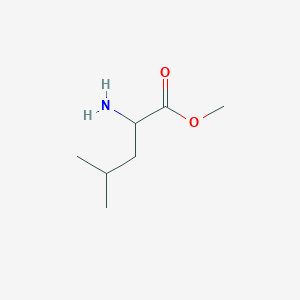

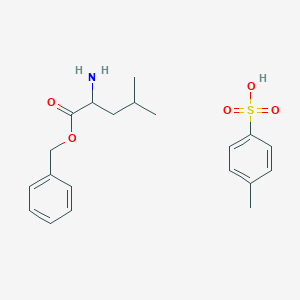

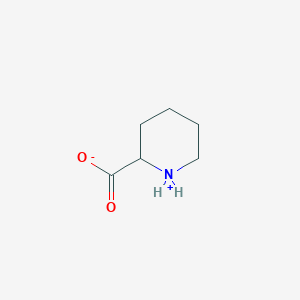

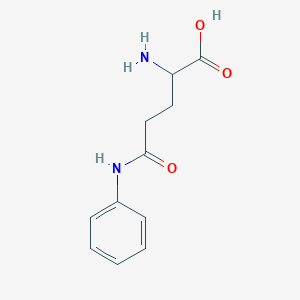

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

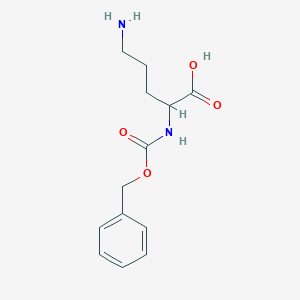

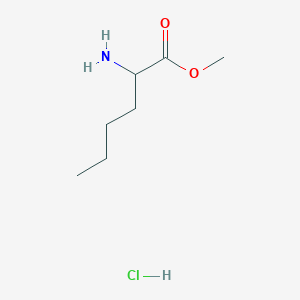

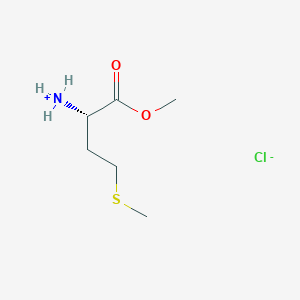

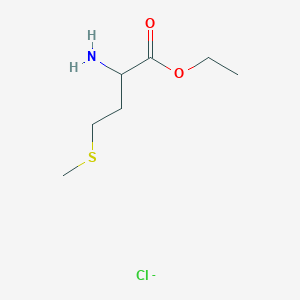

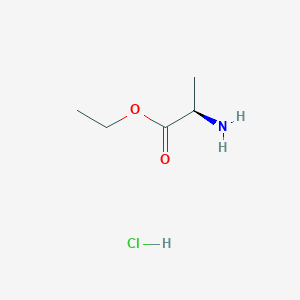

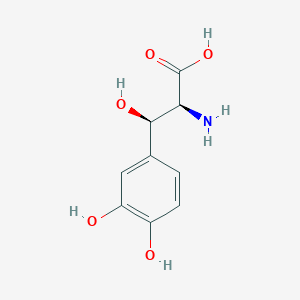

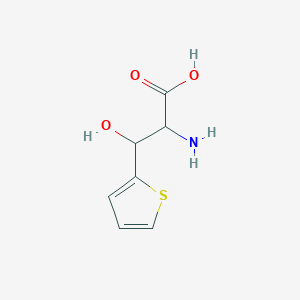

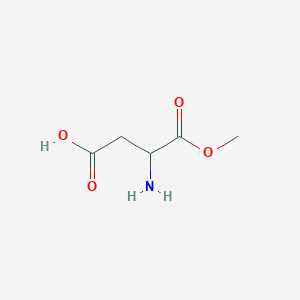

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.